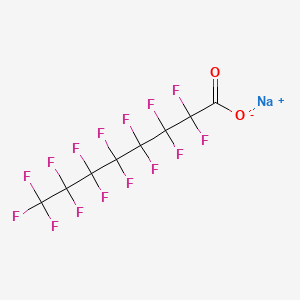

Sodium perfluorooctanoate

CAS No.: 335-95-5

Cat. No.: VC1934670

Molecular Formula: C8HF15NaO2

Molecular Weight: 437.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 335-95-5 |

|---|---|

| Molecular Formula | C8HF15NaO2 |

| Molecular Weight | 437.06 g/mol |

| IUPAC Name | sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

| Standard InChI | InChI=1S/C8HF15O2.Na/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

| Standard InChI Key | ORWIEAKWZZIQKG-UHFFFAOYSA-N |

| SMILES | C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |

| Canonical SMILES | C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] |

Introduction

Chemical Properties and Identification

Physical and Chemical Characteristics

Sodium perfluorooctanoate exhibits distinctive physical and chemical properties that contribute to its industrial utility and environmental behavior. Table 1 summarizes the key characteristics of this compound.

Table 1: Physical and Chemical Properties of Sodium Perfluorooctanoate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈F₁₅NaO₂ | |

| Molecular Weight | 436.05 g/mol | |

| Physical Form | Powder | |

| Color | Off-white | |

| Melting Point | 277-280°C (dec.) | |

| Water Solubility | Soluble | |

| CAS Number | 335-95-5 | |

| RTECS | RH0783500 |

The compound is known by several synonyms, including sodium perfluoro-n-octanoate, sodium pentadecafluorooctanoate, perfluorooctanic acid sodium salt, and perfluoroctanonic acid sodium salt . This diversity in nomenclature can occasionally lead to confusion in scientific literature and regulatory documentation, emphasizing the importance of consistent identification using the CAS number.

Molecular Structure

Sodium perfluorooctanoate features a linear carbon chain of eight carbon atoms where all hydrogen atoms have been replaced with fluorine atoms, except for the carboxylic group where the acidic hydrogen is replaced by a sodium ion. This complete fluorination of the carbon backbone contributes to the compound's remarkable chemical stability, as the carbon-fluorine bond is one of the strongest covalent bonds found in organic chemistry. The presence of the sodium counterion enhances the compound's solubility in water compared to its acid form (PFOA), making it more mobile in aqueous environments .

Environmental Presence and Fate

Environmental Detection

Perfluorooctanoate has been detected in various environmental matrices, including water bodies, soil, and biological samples such as umbilical cord blood and amniotic fluid . The compound's environmental ubiquity stems from both direct emissions of the sodium salt and indirect formation through the degradation of precursor compounds.

Environmental monitoring has revealed the global distribution of perfluorooctanoate, with detection in remote locations far from production sites, indicating its capacity for long-range transport. This widespread environmental presence has prompted extensive research into its environmental fate and potential ecological impacts.

Persistence and Degradation

Modeling studies have examined the environmental fate of perfluorooctanoate and its precursors from global fluorotelomer acrylate polymer use. These studies indicate that perfluorooctanoate demonstrates remarkable environmental persistence, with degradation occurring extremely slowly under normal environmental conditions .

Research findings indicate that in 2005, residual fluorotelomer alcohol (8:2 FTOH) contributed approximately 80% to the total perfluorooctanoate concentrations in global oceans, while residual perfluorooctanoic acid in fluorotelomer acrylate contributed about 15% . Importantly, over extended time periods (hundreds of years), the main source of perfluorooctanoate is predicted to be fluorotelomer acrylate degrading in soil following land application of sludge from sewage treatment plants, as well as fluorotelomer acrylate remaining in landfills .

The modeling research suggests that while direct sources of perfluorooctanoic acid may be reduced through regulatory and voluntary measures, perfluorooctanoate will continue to form from fluorotelomer acrylate in soil and landfills, with the fraction growing over time . This underscores the long-term environmental implications associated with the use of these compounds.

Health and Toxicology Research

Toxicological Findings

Extensive toxicological research has been conducted to evaluate the potential health risks associated with perfluorooctanoate exposure. One significant area of investigation has been genotoxicity, with multiple studies conducted using various assay methods. According to comprehensive review of fifteen unpublished genotoxicity assays, with the exception of limited positive findings at high and cytotoxic concentrations in some assay trials, the results clearly demonstrate the absence of direct mutagenic or genotoxic risk associated with perfluorooctanoic acid .

These findings are consistent with the physical and chemical characteristics of the compound and are supported by other published genotoxicity studies. The limited positive findings at high concentrations were attributed to cytotoxic disruption of normal cellular processes rather than specific genotoxic effects .

Health Risk Assessments

Industrial Applications

Sodium perfluorooctanoate has been utilized in various industrial processes due to its exceptional surfactant properties. Primary applications include:

-

Production of fluoropolymers, where it has been used as a processing aid in the polymerization process .

-

Surface treatments for textiles, paper, and leather to impart water and oil repellency.

-

Formulation of specialized fire-fighting foams with enhanced effectiveness against flammable liquid fires.

-

Component in certain electroplating processes where high-performance surfactants are required.

Regulatory Status

Sodium perfluorooctanoate is included in regulatory lists of perfluorooctanoic acid (PFOA) and related substances . The PFOA Stewardship Program, initiated by the U.S. Environmental Protection Agency, secured commitments from eight companies in North America and Europe to reduce PFOA and related chemicals in the environment, with goals of 95% reduction by 2010 and complete elimination by 2015 . This program impacts direct PFOA emissions as well as residual contents of fluorotelomer alcohol and PFOA in fluorotelomer acrylate products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume